Tetrapeptide-30
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Overview
Description
Tetrapeptide-30 is a synthetic peptide composed of four amino acids: proline, lysine, glutamic acid, and lysine. It is known for its skin-brightening and anti-inflammatory properties, making it a popular ingredient in cosmetic formulations. This compound works by inhibiting the activation of melanocytes, which are responsible for melanin production, thereby reducing hyperpigmentation and evening out skin tone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapeptide-30 is synthesized using solid-phase peptide synthesis (SPPS). This method involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected and activated to ensure precise bonding, resulting in a high-purity peptide .
Industrial Production Methods: In industrial settings, the production of this compound involves automated peptide synthesizers that streamline the SPPS process. These machines allow for the efficient and consistent production of peptides by controlling the addition of reagents, washing, and deprotection steps .
Chemical Reactions Analysis
Types of Reactions: Tetrapeptide-30 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure, potentially affecting its stability and activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, altering its conformation.
Substitution: Amino acid residues within this compound can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while substitution can result in peptide analogs with altered biological activity .
Scientific Research Applications
Tetrapeptide-30 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and interaction with other biomolecules.
Medicine: Explored for its potential therapeutic effects in treating hyperpigmentation disorders and inflammatory skin conditions.
Industry: Incorporated into cosmetic products for its skin-brightening and anti-inflammatory properties.
Mechanism of Action
Tetrapeptide-30 exerts its effects by inhibiting the production of proopiomelanocortin (POMC) peptide, a precursor for melanocyte-stimulating hormone (α-MSH). This inhibition reduces the activation of melanocytes, leading to decreased melanin production. Additionally, this compound lessens the release of pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8) from stressed keratinocytes, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Palmitoyl pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.
Copper tripeptide-1: Recognized for its wound-healing and skin-repairing effects.
Acetyl hexapeptide-8: Commonly used for its muscle-relaxing properties, reducing the appearance of wrinkles.
Uniqueness of Tetrapeptide-30: this compound is unique in its dual action of inhibiting melanocyte activation and reducing inflammation. This makes it particularly effective for treating hyperpigmentation and inflammatory skin conditions, setting it apart from other peptides that may only target one aspect of skin health .
Properties
CAS No. |
1036207-61-0 |
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Molecular Formula |
C22H40N6O7 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H40N6O7/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
LYHZXMVNRVAAJA-QAETUUGQSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |
Purity |
98% |
Origin of Product |
United States |
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